

# FV 100-d7: A Technical Guide to Stability and Solubility

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FV 100-d7**

Cat. No.: **B15600426**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Disclaimer

Detailed quantitative stability and solubility data, along with specific experimental protocols for **FV 100-d7**, are not publicly available. The information presented in this guide is based on the non-deuterated form of the compound, FV-100 (Valnivudine), and is intended to provide a general overview. The physicochemical properties of **FV 100-d7** are expected to be very similar to those of FV-100.

## Introduction

**FV 100-d7** is the deuterated analog of FV-100 (Valnivudine), a potent and selective, orally available nucleoside analogue prodrug. FV-100 is converted in vivo to its active metabolite, CF-1743, which is a powerful inhibitor of the varicella-zoster virus (VZV), the causative agent of shingles (herpes zoster).<sup>[1]</sup> The introduction of deuterium in **FV 100-d7** is a common strategy in drug development to potentially improve pharmacokinetic properties, such as metabolic stability.

This technical guide provides a summary of the available stability and solubility data for FV-100, which serves as a surrogate for **FV 100-d7**. It also outlines general experimental protocols for assessing these properties and includes visualizations of the compound's mechanism of action and typical workflows for stability and solubility testing.

## Physicochemical Properties

A summary of the known physicochemical properties of FV-100 is presented below.

| Property          | Value                               | Source |
|-------------------|-------------------------------------|--------|
| Molecular Formula | C27H35N3O6                          | MedKoo |
| Molecular Weight  | 497.59 g/mol                        | MedKoo |
| Appearance        | Light yellow to yellow solid powder | MedKoo |

## Solubility Data

The solubility of a drug substance is a critical factor in its formulation development and bioavailability. The following table summarizes the available solubility information for FV-100.

| Solvent                                       | Solubility            | Notes                                                                                                         | Source         |
|-----------------------------------------------|-----------------------|---------------------------------------------------------------------------------------------------------------|----------------|
| Dimethyl Sulfoxide (DMSO)                     | 100 mg/mL             | Ultrasonic treatment may be needed.<br>Hygroscopic DMSO can impact solubility;<br>use freshly opened solvent. | MedChemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.68 mM) | Clear solution.                                                                                               | MedChemExpress |
| 10% DMSO, 90% (20% SBE-β-CD in Saline)        | ≥ 2.5 mg/mL (4.68 mM) | Clear solution.                                                                                               | MedChemExpress |
| 10% DMSO, 90% Corn Oil                        | ≥ 2.5 mg/mL (4.68 mM) | Clear solution.                                                                                               | MedChemExpress |

## Stability Data

Understanding the stability of a drug candidate is essential for determining its shelf-life and appropriate storage conditions. The available stability data for FV-100 is summarized below.

| Condition                         | Stability              | Notes                                                          | Source         |
|-----------------------------------|------------------------|----------------------------------------------------------------|----------------|
| Solid (Short-term)                | Stable for a few weeks | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo         |
| Solid (Long-term)                 | >2 years               | Store at -20°C, dry and dark.                                  | MedKoo         |
| Stock Solution in Solvent (-20°C) | 1 month                | Sealed storage, away from moisture.                            | MedChemExpress |
| Stock Solution in Solvent (-80°C) | 6 months               | Sealed storage, away from moisture.                            | MedChemExpress |

## Experimental Protocols (Generalized)

As specific experimental protocols for **FV 100-d7** are not available, the following sections describe generalized methodologies for determining solubility and stability.

### Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of **FV 100-d7** in various aqueous buffers and organic solvents.

Methodology:

- Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
- Sample Preparation: Add an excess amount of **FV 100-d7** to a known volume of each buffer or solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Collection and Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and filter it through a 0.45  $\mu\text{m}$  filter.
- Quantification: Analyze the concentration of **FV 100-d7** in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is reported as the mean concentration from replicate experiments (typically  $n=3$ ).

## Stability Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating **FV 100-d7** from its potential degradation products.

### Methodology:

- Forced Degradation Studies: Subject **FV 100-d7** to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.
- Chromatographic Conditions Development:
  - Column: Select a suitable reversed-phase column (e.g., C18).
  - Mobile Phase: Optimize the mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to achieve good separation between the parent drug and its degradants.
  - Detection: Use a UV detector at a wavelength where **FV 100-d7** and its degradants have significant absorbance.
- Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

## Solid-State Stability Study

Objective: To evaluate the stability of **FV 100-d7** in its solid form under various environmental conditions.

Methodology:

- Sample Preparation: Store accurately weighed samples of **FV 100-d7** in controlled environment chambers under different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
- Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
- Analysis: At each time point, analyze the samples for:
  - Appearance: Visual inspection for any changes in color or physical state.
  - Assay: Quantification of the remaining **FV 100-d7** using the validated stability-indicating HPLC method.
  - Degradation Products: Identification and quantification of any degradation products.
- Data Analysis: Plot the concentration of **FV 100-d7** against time to determine the degradation kinetics and predict the shelf-life.

## Visualizations

## Proposed Mechanism of Action

The following diagram illustrates the conversion of the prodrug FV-100 to its active form, CF-1743, and its subsequent inhibition of Varicella-Zoster Virus (VZV) replication.



[Click to download full resolution via product page](#)

Caption: Prodrug activation and mechanism of VZV inhibition.

## General Workflow for Drug Stability and Solubility Assessment

The diagram below outlines a typical experimental workflow for characterizing the stability and solubility of a new chemical entity like **FV 100-d7**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FV 100-d7: A Technical Guide to Stability and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15600426#fv-100-d7-stability-and-solubility-data]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)